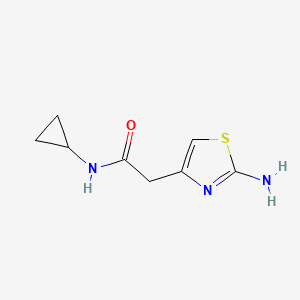
2-(2-氨基-1,3-噻唑-4-基)-N-环丙基乙酰胺
描述
The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the cyclopropyl group and the acetamide moiety suggests that this compound could have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group at the 2-position of the thiazole, a cyclopropyl group, and an acetamide moiety .Chemical Reactions Analysis
2-Aminothiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the amine group can allow for further functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could allow for hydrogen bonding, potentially affecting its solubility and reactivity .科学研究应用
抗菌应用
2-氨基噻唑已被用作合成具有抗菌特性的杂环类似物的起始原料。它们对多重耐药菌株特别有效。 例如,某些衍生物已显示出对革兰氏阳性表皮葡萄球菌和革兰氏阴性铜绿假单胞菌有显著的抗菌潜力 .
抗真菌应用
这些化合物也表现出抗真菌活性。 在研究中,从2-氨基噻唑衍生的化合物表现出对光滑念珠菌和白色念珠菌等真菌的抑制作用,其抑菌圈与参考药物制霉菌素相当或更大 .
抗HIV活性
2-氨基噻唑骨架与抗HIV特性相关。 虽然没有提供关于机制的具体细节,但这些化合物的结构框架允许在抗HIV治疗中发挥潜在的治疗作用 .
抗氧化特性
2-氨基噻唑衍生物已知具有抗氧化能力。 这些特性对于对抗氧化应激至关重要,氧化应激会导致各种慢性疾病 .
抗肿瘤和抗癌潜力
2-氨基噻唑核心正在成为抗肿瘤和抗癌药物中一个有希望的骨架。 它正在被研究以发挥其降低耐药性和减少与癌症治疗相关的常见副作用的潜力 .
驱虫活性
这些化合物已显示出作为驱虫剂的潜力,驱虫剂用于治疗寄生虫感染。 2-氨基噻唑衍生物在此应用中的功效可能导致治疗此类感染的新方法 .
抗炎和镇痛作用
药物化学已认识到2-氨基噻唑的抗炎和镇痛作用。 这使得它们在开发新的止痛和炎症管理药物方面具有价值 .
未来方向
作用机制
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to interact with various targets such asLeukotriene A-4 hydrolase and Biotin carboxylase . These enzymes play crucial roles in inflammatory responses and fatty acid synthesis, respectively.
Mode of Action
This interaction could potentially alter the normal functioning of the target proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
Given the potential targets of similar compounds, it is plausible that this compound could influence pathways related to inflammation and fatty acid metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
Based on the potential targets and pathways, it can be inferred that this compound may have effects on inflammatory responses and fatty acid metabolism .
生化分析
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with penicillin-binding proteins and beta-lactamases, which are crucial for bacterial cell wall synthesis and antibiotic resistance . The nature of these interactions involves the binding of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide to the active sites of these enzymes, inhibiting their activity and thereby disrupting bacterial cell wall synthesis.
Cellular Effects
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide exhibits antiproliferative activity by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it affects gene expression by modulating the transcription of genes related to apoptosis and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as penicillin-binding proteins and beta-lactamases, leading to enzyme inhibition . Furthermore, 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide can maintain its inhibitory effects on enzyme activity and cellular processes, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide to these compartments, ensuring its proper localization and activity.
属性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVIMXIGKVSDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
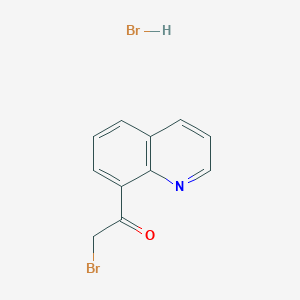
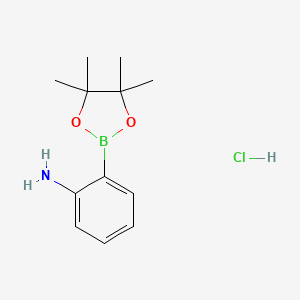
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
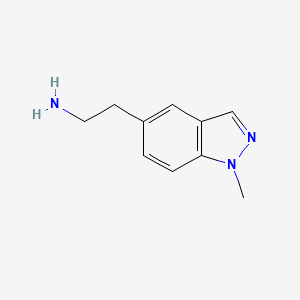

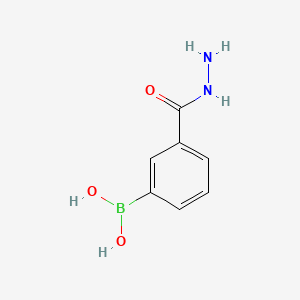

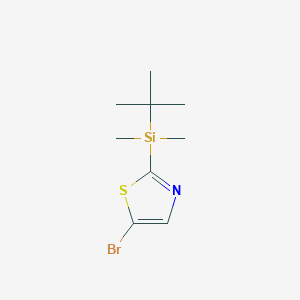
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
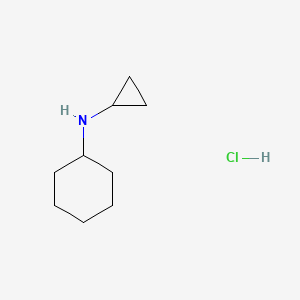
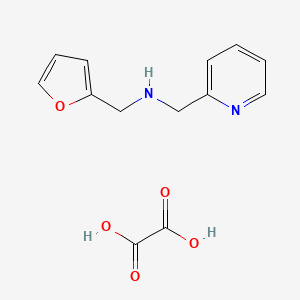
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)
